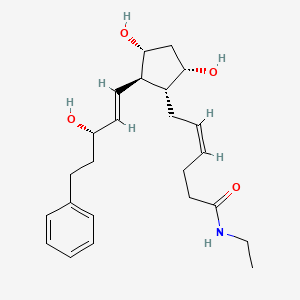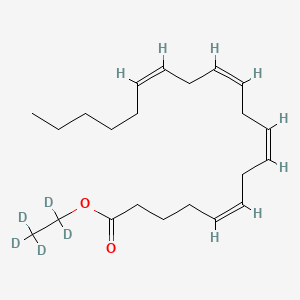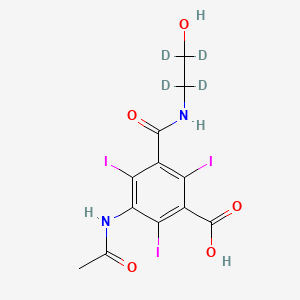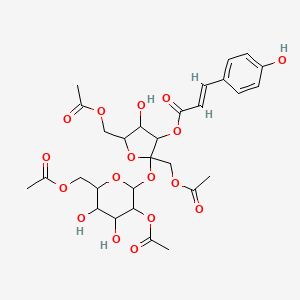
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762983 , is a natural compound with significant pharmacological potential. It is primarily used in the study of various diseases due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves multiple steps, including acetylation and esterification reactions. The compound is typically prepared by reacting sucrose with acetic anhydride in the presence of a catalyst to form the tetraacetyl derivative. This is followed by the esterification of the tetraacetyl derivative with trans-p-coumaric acid. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent control of reaction conditions.
Analyse Des Réactions Chimiques
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and acetylation reactions.
Biology: The compound is used to investigate its effects on cellular processes and metabolic pathways.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including drug development targeting specific receptors or enzymes involved in metabolic pathways
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose can be compared with other similar compounds, such as:
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-feruloylsucrose
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-cinnamoylsucrose These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose lies in its specific esterification with trans-p-coumaric acid, which imparts distinct pharmacological properties .
Propriétés
Formule moléculaire |
C29H36O17 |
|---|---|
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
[2-[3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,5-bis(acetyloxymethyl)-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+ |
Clé InChI |
QTCGKWBMZVFTMC-JXMROGBWSA-N |
SMILES isomérique |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



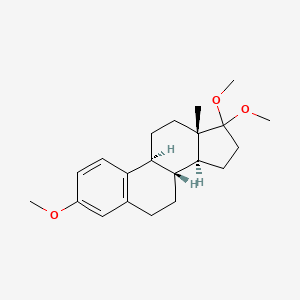
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
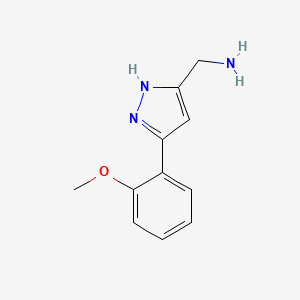
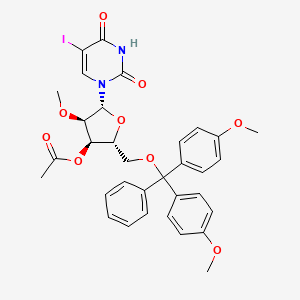

![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
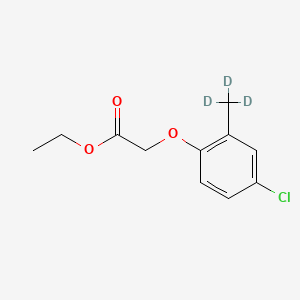
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)

